molecular formula C13H15ClN2O B1598232 1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one CAS No. 62780-84-1

1-(3-Chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one

Cat. No. B1598232
CAS RN: 62780-84-1
M. Wt: 250.72 g/mol
InChI Key: MKZOYCWVYJRSAQ-UHFFFAOYSA-N
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Patent
US08022062B2

Procedure details

Add sodium hydride (600 mg, 16.5 mmol of 60% dispersion in oil) to a solution of 1-isopropenyl-1,3-dihydro-benzoimidazol-2-one (1.311 g, 7.53 mmol) in anhydrous DMF (10 mL) under nitrogen at room temperature and stir for 2 h. Add 1-bromo-3-chloropropane (900 μL, 9.03 mmol) and stir for 3 days. Pour the suspension into water (100 mL), extract with diethyl ether (2×50 mL). Wash the organic extract with brine (100 mL), dry over MgSO4 and concentrate in vacuo to give the title compound impurified with 1-(3-chloro-propyl)-3-isopropenyl-1,3-dihydro-benzoimidazol-2-one (2.03 g, 1:1 mixture). MS (ES+) m/z: 251 (M+H)+, 293 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.311 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
900 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([N:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[NH:8][C:7]1=[O:15])([CH3:5])=[CH2:4].[Br:16][CH2:17][CH2:18][CH2:19][Cl:20].O>CN(C=O)C>[Br:16][CH2:17][CH2:18][CH2:19][N:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:6]([C:3]([CH3:5])=[CH2:4])[C:7]1=[O:15].[Cl:20][CH2:19][CH2:18][CH2:17][N:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:6]([C:3]([CH3:5])=[CH2:4])[C:7]1=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.311 g
Type
reactant
Smiles
C(=C)(C)N1C(NC2=C1C=CC=C2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
900 μL
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
organic extract with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCN1C(N(C2=C1C=CC=C2)C(=C)C)=O
Name
Type
product
Smiles
ClCCCN1C(N(C2=C1C=CC=C2)C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 215%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08022062B2

Procedure details

Add sodium hydride (600 mg, 16.5 mmol of 60% dispersion in oil) to a solution of 1-isopropenyl-1,3-dihydro-benzoimidazol-2-one (1.311 g, 7.53 mmol) in anhydrous DMF (10 mL) under nitrogen at room temperature and stir for 2 h. Add 1-bromo-3-chloropropane (900 μL, 9.03 mmol) and stir for 3 days. Pour the suspension into water (100 mL), extract with diethyl ether (2×50 mL). Wash the organic extract with brine (100 mL), dry over MgSO4 and concentrate in vacuo to give the title compound impurified with 1-(3-chloro-propyl)-3-isopropenyl-1,3-dihydro-benzoimidazol-2-one (2.03 g, 1:1 mixture). MS (ES+) m/z: 251 (M+H)+, 293 (M+H)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
1.311 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
900 μL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[C:3]([N:6]1[C:10]2[CH:11]=[CH:12][CH:13]=[CH:14][C:9]=2[NH:8][C:7]1=[O:15])([CH3:5])=[CH2:4].[Br:16][CH2:17][CH2:18][CH2:19][Cl:20].O>CN(C=O)C>[Br:16][CH2:17][CH2:18][CH2:19][N:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:6]([C:3]([CH3:5])=[CH2:4])[C:7]1=[O:15].[Cl:20][CH2:19][CH2:18][CH2:17][N:8]1[C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[N:6]([C:3]([CH3:5])=[CH2:4])[C:7]1=[O:15] |f:0.1|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1.311 g
Type
reactant
Smiles
C(=C)(C)N1C(NC2=C1C=CC=C2)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
900 μL
Type
reactant
Smiles
BrCCCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stir for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extract with diethyl ether (2×50 mL)
WASH
Type
WASH
Details
Wash the
EXTRACTION
Type
EXTRACTION
Details
organic extract with brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCCCN1C(N(C2=C1C=CC=C2)C(=C)C)=O
Name
Type
product
Smiles
ClCCCN1C(N(C2=C1C=CC=C2)C(=C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: CALCULATEDPERCENTYIELD 215%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.